1-Oxo-2-(pyridin-3-yl)-1lambda~5~-quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2-(pyridin-3-yl)-1lambda~5~-quinoxaline is a heterocyclic compound that features a quinoxaline core with a pyridine ring attached at the second position
Preparation Methods
The synthesis of 1-Oxo-2-(pyridin-3-yl)-1lambda~5~-quinoxaline typically involves the reaction of quinoxaline derivatives with pyridine-containing reagents under specific conditions. One common method involves the condensation of 2-chloroquinoxaline with 3-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with a base like potassium carbonate, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Oxo-2-(pyridin-3-yl)-1lambda~5~-quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents and conditions for these reactions include the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions include various substituted quinoxalines and pyridine derivatives.
Scientific Research Applications
1-Oxo-2-(pyridin-3-yl)-1lambda~5~-quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Oxo-2-(pyridin-3-yl)-1lambda~5~-quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Oxo-2-(pyridin-3-yl)-1lambda~5~-quinoxaline can be compared with other similar compounds, such as:
1-Oxo-2-(pyridin-3-yl)-3H-1lambda~5~-indol-3-one: This compound has a similar pyridine ring but features an indole core instead of a quinoxaline core.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyridine ring but have a pyrazole ring fused to it, leading to different chemical and biological properties.
Properties
CAS No. |
922525-13-1 |
---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-oxido-2-pyridin-3-ylquinoxalin-1-ium |
InChI |
InChI=1S/C13H9N3O/c17-16-12-6-2-1-5-11(12)15-9-13(16)10-4-3-7-14-8-10/h1-9H |
InChI Key |
VPGSYZAJFLHZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.